molecular formula C24H29N3O3 B4037980 4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone

4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone

Cat. No.: B4037980
M. Wt: 407.5 g/mol
InChI Key: YHUZPBHFYFRMQY-UHFFFAOYSA-N
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Description

“4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone” is a complex organic compound . It is related to fentanyl, a potent opioid analgesic . The compound is likely to have similar properties and uses, but specific information about this exact compound is limited.


Synthesis Analysis

The synthesis of related compounds involves the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine with propionyl chloride in nonaqueous solutions . The reaction is second order and has been studied experimentally using high-performance liquid chromatography (HPLC) .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and likely to be similar to related compounds. For example, a related compound, 3-Ethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone, has a molecular formula of C26H33N3O3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be similar to those of related compounds. For instance, the kinetics of 1-(2-phenylethyl)-4-phenylaminopiperidine acylation with propionyl chloride in nonaqueous solutions to form fentanyl hydrochloride have been studied .

Scientific Research Applications

Metabolism and Enzyme Interaction

  • Cytochrome P450 and Enzyme Involvement: Mette G. Hvenegaard et al. (2012) explored the metabolism of a novel antidepressant, Lu AA21004, which shares structural similarities with the compound . They identified key enzymes like CYP2D6, CYP2C9, and CYP3A4/5 involved in its metabolism, highlighting the complex enzymatic interactions of such compounds (Hvenegaard et al., 2012).

Synthesis and Pharmacological Properties

  • Novel Piperidine Derivatives and Anti-AChE Activity: H. Sugimoto et al. (1990) synthesized a series of piperidine derivatives, focusing on their anti-acetylcholinesterase (anti-AChE) activity. This research underscores the potential of such compounds in medicinal chemistry, particularly in the context of neurodegenerative diseases (Sugimoto et al., 1990).

Oxidative Behavior and Chemical Reactivity

  • Oxidation of Piperazine Derivatives: H. Petride et al. (2006) investigated the oxidative behavior of similar compounds, including 1,4-Dibenzylpiperazine, under RuO4-mediated conditions. Such studies are crucial for understanding the chemical reactivity and potential transformations of these compounds (Petride et al., 2006).

Applications in Nanofiltration Membranes

  • Zwitterionic Polyamide Nanofiltration: Shao-Lu Li et al. (2020) demonstrated the use of piperazine-based compounds in creating high-performance nanofiltration membranes. Their study provides insights into the applications of these compounds in environmental technology and water purification processes (Li et al., 2020).

Serotonin Receptor Agonists

  • Benzamide Derivatives as Serotonin Agonists: S. Sonda et al. (2004) synthesized benzamide derivatives with a piperidine structure, investigating their effects on gastrointestinal motility. Their work contributes to understanding the therapeutic potential of such compounds in gastrointestinal disorders (Sonda et al., 2004).

Properties

IUPAC Name

4-[4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c28-23-18-27(17-13-25-23)24(29)20-6-8-21(9-7-20)30-22-11-15-26(16-12-22)14-10-19-4-2-1-3-5-19/h1-9,22H,10-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUZPBHFYFRMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)N3CCNC(=O)C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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